2-[4-(Octyloxy)phenyl]thiophene
Overview
Description
2-[4-(Octyloxy)phenyl]thiophene is an organic compound with the molecular formula C18H24OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with an octyloxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenyl]thiophene typically involves the reaction of 4-(Octyloxy)phenylboronic acid with 2-bromothiophene in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Octyloxy)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
2-[4-(Octyloxy)phenyl]thiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the development of conductive polymers and nanomaterials.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[4-(Octyloxy)phenyl]thiophene in organic electronics involves its ability to transport charge carriers (electrons or holes) through its conjugated system. The octyloxy group enhances solubility and processability, making it suitable for solution-based fabrication techniques. In biological studies, the compound’s interactions with biomolecules are mediated by its aromatic and hydrophobic properties, which facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Octyloxy)phenyl]benzothiophene
- 2-[4-(Octyloxy)phenyl]furan
- 2-[4-(Octyloxy)phenyl]pyrrole
Uniqueness
2-[4-(Octyloxy)phenyl]thiophene is unique due to its combination of a thiophene ring and an octyloxy-substituted phenyl group. This structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science. Compared to its analogs, such as 2-[4-(Octyloxy)phenyl]benzothiophene, the thiophene derivative offers better charge transport properties and stability.
Properties
IUPAC Name |
2-(4-octoxyphenyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS/c1-2-3-4-5-6-7-14-19-17-12-10-16(11-13-17)18-9-8-15-20-18/h8-13,15H,2-7,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJRFPDHHPDLKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850893-32-2 | |
Record name | 2-[4-(octyloxy)phenyl]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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